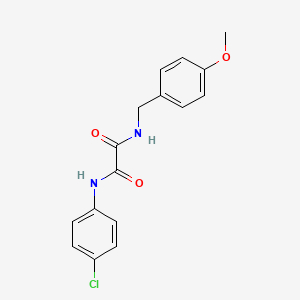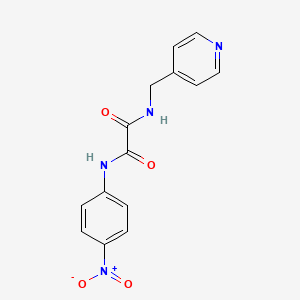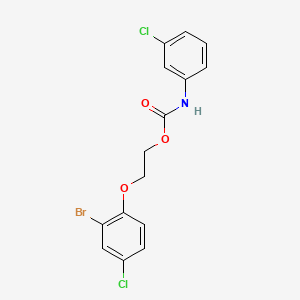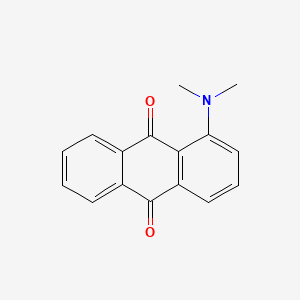
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide, also known as TDZD-8, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDZD-8 belongs to the family of thiazolidinedione derivatives, which are known to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In
作用機序
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide exerts its therapeutic effects by inhibiting the activity of glycogen synthase kinase-3β (GSK-3β), which is a serine/threonine kinase that regulates various signaling pathways involved in cell growth, differentiation, and survival. 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide binds to the ATP-binding site of GSK-3β and prevents its phosphorylation, thereby inhibiting its activity. The inhibition of GSK-3β activity leads to the activation of various downstream signaling pathways, including the insulin signaling pathway, the Wnt signaling pathway, and the NF-κB signaling pathway, which are involved in the regulation of cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic effects. Inflammation is a common underlying factor in various diseases, including cancer, diabetes, and neurodegenerative disorders. 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide inhibits the activity of pro-inflammatory cytokines such as TNF-α and IL-1β, and reduces the expression of inflammatory genes such as COX-2 and iNOS. 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide also exhibits anti-tumor effects by inducing apoptosis and cell cycle arrest in cancer cells. In diabetic patients, 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide improves insulin sensitivity and glucose uptake by activating the insulin signaling pathway. 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide also protects neurons from oxidative stress and inflammation, which are the underlying causes of neurodegeneration.
実験室実験の利点と制限
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has several advantages for lab experiments, such as its high purity and stability, its ability to inhibit GSK-3β activity, and its potential therapeutic applications in various diseases. However, 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide also has some limitations, such as its low solubility in water, its potential cytotoxicity at high concentrations, and its limited bioavailability in vivo.
将来の方向性
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has shown promising results in preclinical studies, and its potential therapeutic applications in various diseases have generated significant interest in the scientific community. Future research directions for 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide include the development of more potent and selective GSK-3β inhibitors, the optimization of 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide dosing and administration, the investigation of 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide's pharmacokinetics and pharmacodynamics in vivo, and the evaluation of 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide's safety and toxicity in clinical trials. 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide also has potential applications in other diseases, such as Alzheimer's disease, Huntington's disease, and inflammatory bowel disease, which warrant further investigation.
合成法
The synthesis of 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide involves the reaction of 2-aminothiazole with phthalic anhydride, followed by the reaction of the resulting intermediate with phenyl isocyanate. The final product is obtained by treating the intermediate with acetic anhydride and acetic acid. The purity of 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide can be improved by recrystallization from ethanol or ethyl acetate.
科学的研究の応用
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been found to improve insulin sensitivity and reduce blood glucose levels by activating the insulin signaling pathway. In neurodegenerative disorder research, 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been shown to protect neurons from oxidative stress and inflammation, which are the underlying causes of neurodegeneration.
特性
IUPAC Name |
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S/c22-15(20-12-4-2-1-3-5-12)11-6-7-13-14(10-11)17(24)21(16(13)23)18-19-8-9-25-18/h1-10H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTNHPHFEZHUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5159973.png)
![2-(acetylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5159978.png)


![N-(5-chloro-2-methoxyphenyl)-2-[(3-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5160005.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5160009.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5160016.png)
![11-(4-chloro-3-fluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160024.png)
![2-(3-bromo-4-fluorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5160036.png)

![N-allyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amine](/img/structure/B5160052.png)

